molecular formula C6H3F2NO3 B051165 2,5-Difluoro-4-nitrophenol CAS No. 120103-18-6

2,5-Difluoro-4-nitrophenol

Cat. No. B051165
CAS RN: 120103-18-6
M. Wt: 175.09 g/mol
InChI Key: WOQWWNJQZLYLMC-UHFFFAOYSA-N
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Description

2,5-Difluoro-4-nitrophenol is an organic compound with the molecular formula C6H3F2NO3 . It is also known by its English name 2,5-Difluoro-4-nitrophenol and has a molecular weight of 175.09 .


Molecular Structure Analysis

The molecular structure of 2,5-Difluoro-4-nitrophenol consists of a phenol group with two fluorine atoms and a nitro group attached to the benzene ring . The exact positions of these substituents give the compound its unique properties.


Physical And Chemical Properties Analysis

2,5-Difluoro-4-nitrophenol is a solid compound . It has a molecular weight of 175.09 . Unfortunately, specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

  • Electrochemical Detection and Photodegradation : A study by Chakraborty et al. (2021) discusses the use of composite nanocones for the electrochemical detection and photodegradation of 4-Nitrophenol (4-NP) in aqueous solutions, highlighting its potential for environmental applications in monitoring and removing toxic pollutants from water (Chakraborty et al., 2021).

  • Effects on Methanogenic Systems : Research by Podeh et al. (1995) investigates the toxic effects of nitrophenols, including 4-Nitrophenol, on anaerobic systems used in wastewater treatment. This study provides insights into the environmental impact and management of nitrophenol pollutants (Podeh et al., 1995).

  • Atmospheric Presence and Transformation : A review by Harrison et al. (2005) focuses on the atmospheric occurrence of nitrophenols, including 4-Nitrophenol, examining their sources, transformation, and impact on air quality. This study is significant for understanding the environmental chemistry of nitrophenols (Harrison et al., 2005).

  • Toxicity and Degradability in Anaerobic Systems : Uberoi and Bhattacharya (1997) explored the toxicity and degradability of nitrophenols, including 4-Nitrophenol, in anaerobic systems. Their findings have implications for the environmental impact and treatment of these compounds (Uberoi & Bhattacharya, 1997).

  • Catalytic Reduction of Nitrophenol Compounds : Gupta et al. (2014) discuss the use of novel nanomaterials in the catalytic reduction of nitrophenol compounds, which is relevant for industrial and environmental applications in treating wastewater (Gupta et al., 2014).

  • Colorimetric Anion Sensor : Gale et al. (1999) describe a colorimetric sensor for anions based on the interaction with 4-nitrophenolate anion. This sensor has potential applications in analytical chemistry for detecting specific ions (Gale et al., 1999).

Safety and Hazards

2,5-Difluoro-4-nitrophenol is classified as acutely toxic if swallowed (Hazard Statements H301) and should be handled with appropriate safety measures . It is recommended to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes .

properties

IUPAC Name

2,5-difluoro-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO3/c7-3-2-6(10)4(8)1-5(3)9(11)12/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQWWNJQZLYLMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)O)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382110
Record name 2,5-difluoro-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluoro-4-nitrophenol

CAS RN

120103-18-6
Record name 2,5-difluoro-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Difluoro-4-nitrophenol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2,5-difluorophenol (5 g, 38.4 mmol) in acetic acid (10 mL) was added slowly to a mixture of concentrated nitric acid (10 mL) and acetic acid (10 mL) cooled in an acetonitrile/dry ice bath in a manner that temperature did not exceed −18° C. After everything was added, solution was kept at −30° C. for 30 minutes, stirred at −13° C. for 30 minutes, and then at 0° C. for 1 hour. Solution was transferred into a separatory funnel, diluted with methylene chloride, and extracted three times with water. Organic phase was dried over magnesium sulfate, filtered, and concentrated. Residue was purified by column chromatography on SiO2 (hexane/acetyl acetate 1:1) to give 2,5-difluoro-4-nitro-phenol as a yellow solid (1.74 g, 26%). 1HNMR (MeOD, 400 MHz) δ 7.97-7.93 (m, 1H), 6.95-6.91 (m, 1H), 6.17 (s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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